molecular formula C15H18BrNO2 B8158194 (5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone

(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B8158194
M. Wt: 324.21 g/mol
InChI Key: NTGDDOKKNKTZDE-UHFFFAOYSA-N
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Description

(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone: is a complex organic compound that features both a brominated isoquinoline and a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves multi-step organic reactions. One common route includes:

    Formation of Isoquinoline Derivative: This involves the reduction of isoquinoline to form the 3,4-dihydroisoquinoline derivative.

    Coupling Reaction: The coupling of the brominated isoquinoline with a tetrahydropyran derivative to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety.

    Reduction: Reduction reactions can occur, especially at the carbonyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology and Medicine

    Pharmacological Research: Investigated for its potential as a pharmacophore in drug design.

    Biological Activity: Studied for its effects on various biological targets.

Industry

    Material Science:

Mechanism of Action

The mechanism by which (5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone exerts its effects involves interaction with molecular targets such as enzymes or receptors. The brominated isoquinoline moiety may interact with active sites, while the tetrahydropyran ring can influence the compound’s overall conformation and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromoisoquinolin-2-yl)(tetrahydro-2H-pyran-4-yl)methanone
  • (5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)(tetrahydro-2H-furan-4-yl)methanone

Uniqueness

  • Structural Features : The combination of a brominated isoquinoline and a tetrahydropyran ring is unique and imparts specific chemical and biological properties.
  • Reactivity : The presence of the bromine atom and the carbonyl group allows for diverse chemical reactions, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

(5-bromo-3,4-dihydro-1H-isoquinolin-2-yl)-(oxan-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO2/c16-14-3-1-2-12-10-17(7-4-13(12)14)15(18)11-5-8-19-9-6-11/h1-3,11H,4-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGDDOKKNKTZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)N2CCC3=C(C2)C=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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